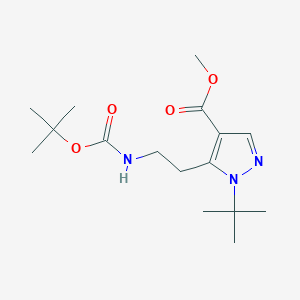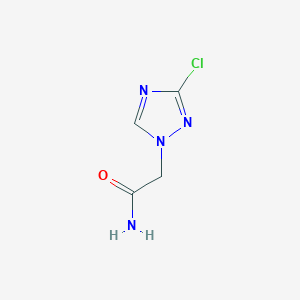![molecular formula C21H22N2O4 B1406732 Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate CAS No. 1566649-44-2](/img/structure/B1406732.png)
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Vue d'ensemble
Description
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate: is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable physicochemical properties to molecules.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: The compound’s unique structure can be utilized in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Functionalization: The dicarboxylic acid can be converted to the corresponding diacid chloride, which is then reacted with benzylamine to form the dibenzyl dicarbamate derivative.
Industrial Production Methods: While specific industrial production methods for dibenzyl bicyclo[11
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carbamate groups can yield the corresponding amines.
Substitution: The benzyl groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Mécanisme D'action
The mechanism of action of dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is primarily related to its structural properties. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the binding affinity and selectivity of the compound for its molecular targets. The carbamate groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
- Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
Comparison:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound lacks the benzyl groups and carbamate functionality, making it less versatile in terms of chemical reactivity and potential applications .
- Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate: Similar in structure but with tert-butyl groups instead of benzyl groups, which can affect the compound’s solubility and steric properties .
- Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride: This compound contains amine groups instead of carbamates, leading to different reactivity and potential applications in medicinal chemistry .
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate stands out due to its unique combination of the bicyclo[1.1.1]pentane core and benzyl carbamate groups, offering a balance of rigidity, reactivity, and potential for diverse applications.
Propriétés
IUPAC Name |
benzyl N-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-18(26-11-16-7-3-1-4-8-16)22-20-13-21(14-20,15-20)23-19(25)27-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHKSWQXSDXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)


![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)
![3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride](/img/structure/B1406668.png)


![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
